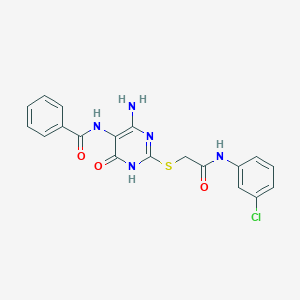

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

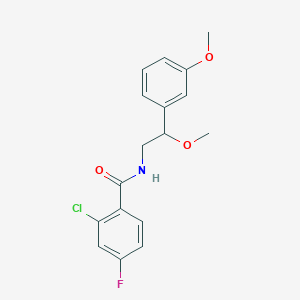

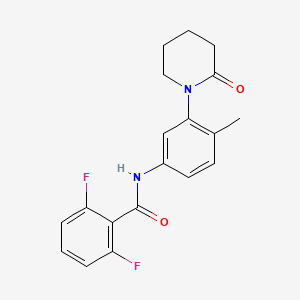

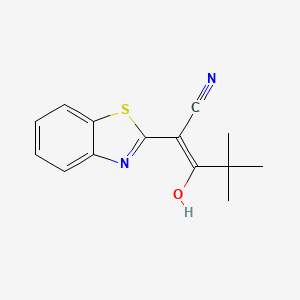

This compound is a complex organic molecule that contains several functional groups, including an amide group (CONH2), a thioether group (R-S-R’), and a pyrimidine ring (a six-membered ring with two nitrogen atoms). These functional groups could potentially give the compound various chemical properties and reactivities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the amide group could potentially allow for hydrogen bonding, which could influence its solubility and boiling point .Scientific Research Applications

- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species . Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial effects.

- Mechanistically, the thiazole nucleus in these derivatives likely contributes to their antimicrobial activity by interfering with bacterial lipid biosynthesis and other mechanisms .

- Breast cancer remains a significant health challenge worldwide. Compounds d6 and d7 derived from this benzamide exhibited potent anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .

- Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 interacted favorably with specific binding pockets in relevant protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds hold promise as lead candidates for rational drug design in cancer therapy .

- In a related context, researchers synthesized 4-amino-2-phenylpyrimidines bonded to sulfur-containing rings. These compounds acted as potent inhibitors of phosphodiesterase 4B (PDE4B) in vitro . PDE4 inhibition is relevant in various inflammatory conditions.

- The compound’s structural motifs have also been explored in the synthesis of 1,3,4-oxadiazole derivatives. For instance, 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine were obtained through specific reactions .

Antimicrobial Activity

Anticancer Potential

PDE4 Inhibition

Oxadiazole Derivatives

Mechanism of Action

Target of Action

The primary target of this compound is the Dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a protein kinase that plays a key role in brain development and function. It is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

This inhibition could lead to changes in the phosphorylation status of various proteins, affecting their function and ultimately leading to changes in cellular processes .

Biochemical Pathways

DYRK1A is involved in several signaling pathways, including the Wnt signaling pathway , which plays a crucial role in cell proliferation and differentiation .

Pharmacokinetics

These properties are critical in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its target, inhibition of DYRK1A could potentially lead to changes in cell proliferation, differentiation, and apoptosis, which could have various effects depending on the specific cellular context .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O3S/c20-12-7-4-8-13(9-12)22-14(26)10-29-19-24-16(21)15(18(28)25-19)23-17(27)11-5-2-1-3-6-11/h1-9H,10H2,(H,22,26)(H,23,27)(H3,21,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONXENYXMDHRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2833104.png)

![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)

![4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2833115.png)

![N-(2,3-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2833119.png)